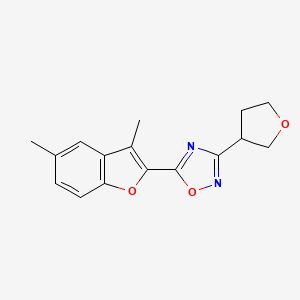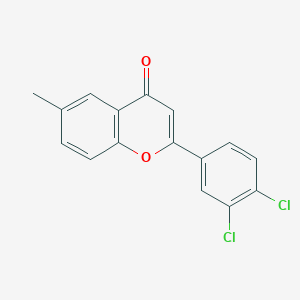![molecular formula C13H11F4N3O B5663827 3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide](/img/structure/B5663827.png)
3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated compounds have attracted significant interest in synthetic and medicinal chemistry due to their unique properties, including chemical stability and biological activity. The specific fluorinated structure “3-{4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}propanamide” likely exhibits characteristics that make it valuable for specific applications in these fields.
Synthesis Analysis
Recent methodologies for introducing fluorinated groups into molecules involve direct fluorination or assembly from fluorinated substrates. For example, the monofluoromethylation of N-heterocycles demonstrates the versatility of incorporating fluorine into complex structures for enhanced molecular properties (Moskalik, 2023).
Molecular Structure Analysis
The structure of fluorinated compounds, particularly those with pyrazole rings, has been extensively explored. Trifluoromethyl groups attached to pyrazoles are known to significantly influence the chemical and physical properties of these compounds, impacting their reactivity and potential applications (Aggarwal & Sharma, 2023).
Chemical Reactions and Properties
The reactivity of fluorinated compounds varies widely, with trifluoromethyl groups often enhancing the chemical stability and reactivity of the molecule. For example, fluoroalkylation reactions in aqueous media have been developed to efficiently introduce fluorinated groups into target molecules under environmentally benign conditions (Song et al., 2018).
Physical Properties Analysis
Fluorinated compounds exhibit unique physical properties, including low surface energies and high thermal stability. These properties are largely attributed to the strong carbon-fluorine bonds and the ability of fluorinated groups to influence the overall molecular conformation and solubility (Wang et al., 2013).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, such as reactivity, acidity, and electronegativity, are significantly affected by the presence of fluorine atoms. These effects are critical in designing molecules with desired reactivity and stability profiles for specific applications (Kiyani, 2018).
Propiedades
IUPAC Name |
3-[4-[2-fluoro-3-(trifluoromethyl)phenyl]pyrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c14-12-9(2-1-3-10(12)13(15,16)17)8-6-19-20(7-8)5-4-11(18)21/h1-3,6-7H,4-5H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGWAFWVJWUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN(N=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5663747.png)

![N'-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5663756.png)
![5-oxo-1-(3-pyridinylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5663759.png)

![N,N-dimethyl-2-{[(2-propoxybenzoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5663768.png)
![2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5663780.png)
![4-[5-(3,4-diethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5663798.png)
![2-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5663808.png)
![(1S*,5R*)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663810.png)
![N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide](/img/structure/B5663825.png)


